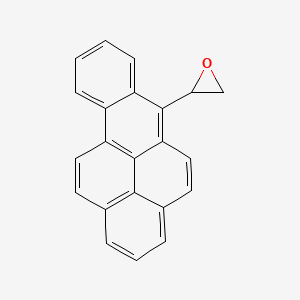

6-Oxiranylbenzo(a)pyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Oxiranylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. The compound consists of a benzo(a)pyrene core with an oxiranyl group attached, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxiranylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the epoxidation of benzo(a)pyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Oxiranylbenzo(a)pyrene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dihydrodiols and quinones.

Reduction: Reduction reactions can convert the oxiranyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

Oxidation: Dihydrodiols and quinones.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated benzo(a)pyrene derivatives.

Scientific Research Applications

6-Oxiranylbenzo(a)pyrene has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.

Medicine: Studied for its potential role in drug development and as a biomarker for exposure to environmental pollutants.

Industry: Utilized in the development of sensors and materials for detecting and mitigating PAH contamination.

Mechanism of Action

The mechanism of action of 6-Oxiranylbenzo(a)pyrene involves its interaction with cellular components. The oxiranyl group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The compound also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Benzo(a)pyrene: A parent compound without the oxiranyl group, known for its carcinogenic properties.

Benzo(e)pyrene: Another isomer with different structural properties.

Dibenzopyrenes: Larger PAHs with additional fused rings.

Uniqueness

6-Oxiranylbenzo(a)pyrene is unique due to the presence of the oxiranyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for studying the mechanisms of PAH-induced toxicity and for developing applications in environmental monitoring and remediation .

Biological Activity

6-Oxiranylbenzo(a)pyrene (6-OBP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly in the context of carcinogenicity and genotoxicity. This article explores the biological mechanisms, effects on cellular systems, and implications for human health based on diverse research findings.

6-OBP is a derivative of benzo(a)pyrene (BaP), a well-known carcinogen. The metabolic activation of BaP leads to the formation of various reactive intermediates, including 6-OBP, which can interact with cellular macromolecules, resulting in DNA damage and mutagenesis. The primary metabolic pathways involve cytochrome P450 enzymes, which convert BaP into more reactive forms that can bind to DNA and proteins, potentially leading to carcinogenic outcomes .

Genotoxicity and Carcinogenicity

Research indicates that 6-OBP exhibits significant genotoxic effects. For instance, studies have shown that it can induce DNA adduct formation, which is a critical step in the carcinogenic process. The electrophilic nature of 6-OBP allows it to form covalent bonds with DNA, leading to mutations that may result in tumorigenesis .

A study involving Sprague-Dawley rats demonstrated that exposure to 6-OBP resulted in the development of sarcomas at injection sites, indicating its potent carcinogenic properties . Furthermore, the mutagenic potential of 6-OBP has been linked to its ability to disrupt normal cellular processes, including apoptosis and cell cycle regulation.

Oxidative Stress Induction

6-OBP has been shown to induce oxidative stress in various cell types. The compound increases the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage contributes to the pathogenesis of various diseases, including cancer and cardiovascular disorders .

In vascular smooth muscle cells (VSMCs), 6-OBP activates signaling pathways associated with inflammation and cell survival. It enhances the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and promotes the activation of nuclear factor kappa B (NF-κB), which are critical mediators in the development of atherosclerosis .

Case Study 1: Carcinogenic Effects in Animal Models

In a controlled study, researchers administered 6-OBP to female Sprague-Dawley rats. The results indicated a high incidence of tumor formation at the site of injection, reinforcing the compound's role as a potent carcinogen. The study highlighted the importance of metabolic activation in determining the biological activity of PAHs like 6-OBP .

Case Study 2: Impact on Vascular Health

Another significant study involved male C57BL/6J mice co-treated with angiotensin II and 6-OBP. The findings revealed an increase in abdominal aortic aneurysm (AAA) formation, characterized by enhanced macrophage infiltration and elevated expression of matrix metalloproteinases (MMPs). This suggests that 6-OBP not only contributes to cancer development but also exacerbates cardiovascular diseases through inflammatory mechanisms .

Summary of Findings

The biological activity of this compound is multifaceted, involving genotoxicity, oxidative stress induction, and contributions to inflammatory pathways. These activities underscore its potential as a significant risk factor for cancer and cardiovascular diseases.

| Aspect | Details |

|---|---|

| Chemical Structure | Derivative of benzo(a)pyrene (BaP) |

| Metabolic Activation | Converted by cytochrome P450 enzymes to reactive intermediates |

| Genotoxic Effects | Induces DNA adduct formation; linked to mutations |

| Carcinogenic Potential | High incidence of tumors in animal models |

| Oxidative Stress | Increases ROS production; damages cellular components |

| Inflammatory Response | Activates IL-6 and NF-κB; linked to cardiovascular diseases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Oxiranylbenzo(a)pyrene, and how do reaction conditions influence yield?

- Methodology :

-

Solid-phase synthesis : Utilize palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) to minimize oxidation. Monitor purity via HPLC .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 150°C) but requires precise temperature control to avoid epoxide ring degradation .

-

Comparative analysis : Use gas chromatography (GC) to quantify yields and side products.

Method Yield (%) Temperature (°C) Key Challenges Solid-phase 65–75 80–100 Catalyst deactivation Microwave-assisted 55–65 150 Thermal decomposition risks

Q. Which analytical techniques are most effective for detecting this compound in environmental samples?

- Methodology :

- HPLC-UV/Vis : Suitable for high-purity samples with a detection limit (LOD) of 0.1 µg/mL. Use C18 columns and acetonitrile/water gradients .

- GC-MS : Ideal for volatile derivatives (e.g., silylated forms). LOD: 0.05 µg/mL, but requires derivatization steps .

- LC-MS/MS : Provides structural confirmation via fragmentation patterns; LOD: 0.01 µg/mL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Containment : Use Class I, Type B biosafety cabinets to prevent aerosol exposure .

- PPE : Wear nitrile gloves, N95 respirators, and lab coats. Avoid dry sweeping; employ HEPA-filtered vacuums for spills .

- Waste disposal : Incinerate at >1,000°C to degrade carcinogenic byproducts .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ in mammalian versus microbial systems?

- Methodology :

- In vitro models : Use hepatic microsomes (e.g., rat S9 fractions) to study cytochrome P450-mediated epoxide hydration .

- Microbial degradation : Screen soil isolates (e.g., Pseudomonas spp.) for dioxygenase activity under aerobic conditions. Monitor metabolites via FT-IR .

Q. How can conflicting data on the carcinogenicity of this compound be resolved?

- Methodology :

- Dose-response studies : Administer 12 mg/kg/day to rat models over 40 days; compare tumor incidence with controls .

- Mechanistic studies : Use CRISPR-edited cell lines to assess DNA adduct formation (e.g., LC-MS/MS for 8-oxo-dG quantification) .

- Meta-analysis : Apply hierarchical clustering to toxicity datasets (e.g., EC50 values across studies) .

Q. What experimental designs are effective for studying photodegradation of this compound in soil matrices?

- Methodology :

-

Photolysis setup : Expose soil samples (pH 5–9) to UV light (254 nm) with goethite (FeOOH) as a catalyst. Monitor degradation via HPLC .

-

Kinetic modeling : Use pseudo-first-order rate constants (k) to compare degradation rates under varying humidity .

Soil pH k (h⁻¹) Half-life (h) Major Byproduct 5 0.12 5.8 Benzo(a)pyrene-6,12-quinone 7 0.08 8.7 3-Hydroxybenzo(a)pyrene

Q. How can researchers formulate hypothesis-driven questions for studying this compound’s environmental impact?

- Methodology :

- PICO framework : Define Population (e.g., urban soils), Intervention (PAH contamination), Comparison (uncontaminated sites), Outcome (bioaccumulation rates) .

- FINER criteria : Ensure questions are Feasible (e.g., lab-scale experiments), Novel (e.g., epigenetic effects), and Relevant to regulatory guidelines .

Q. Key Considerations for Data Interpretation

- Contradiction resolution : Use pathway analysis (e.g., KEGG maps) to reconcile discrepancies in metabolic activation .

- Error minimization : Calibrate instruments with certified reference materials (e.g., NIST SRM 1649b) and report uncertainties as ±95% confidence intervals .

Properties

CAS No. |

61695-69-0 |

|---|---|

Molecular Formula |

C22H14O |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-benzo[b]pyren-6-yloxirane |

InChI |

InChI=1S/C22H14O/c1-2-7-16-15(6-1)17-10-8-13-4-3-5-14-9-11-18(22(17)20(13)14)21(16)19-12-23-19/h1-11,19H,12H2 |

InChI Key |

SZOGYVPLFPZVIH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.